molecular formula C15H16ClNO5 B13373466 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-hydroxy-1-methylethyl)acetamide

2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-hydroxy-1-methylethyl)acetamide

Cat. No.: B13373466
M. Wt: 325.74 g/mol
InChI Key: ZEYZIZZQLOGCKF-SECBINFHSA-N
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Description

2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-hydroxy-1-methylethyl)acetamide is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring. The compound also contains a chloro substituent at the 6-position, a methyl group at the 4-position, and an acetamide group linked through an ether bond at the 7-position. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-hydroxy-1-methylethyl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6-chloro-4-methyl-2H-chromen-2-one, which can be obtained through the cyclization of appropriate precursors.

    Etherification: The chromen-2-one derivative is then subjected to etherification with 2-hydroxy-1-methylethylamine to introduce the acetamide group at the 7-position.

    Reaction Conditions: The reaction is typically carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) under reflux conditions.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-hydroxy-1-methylethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one core, leading to the formation of alcohol derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.

Scientific Research Applications

2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-hydroxy-1-methylethyl)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-hydroxy-1-methylethyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.

    Pathways: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

2-[(6-chloro-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(2-hydroxy-1-methylethyl)acetamide can be compared with other chromen-2-one derivatives, such as:

Properties

Molecular Formula

C15H16ClNO5

Molecular Weight

325.74 g/mol

IUPAC Name

2-(6-chloro-4-methyl-2-oxochromen-7-yl)oxy-N-[(2R)-1-hydroxypropan-2-yl]acetamide

InChI

InChI=1S/C15H16ClNO5/c1-8-3-15(20)22-12-5-13(11(16)4-10(8)12)21-7-14(19)17-9(2)6-18/h3-5,9,18H,6-7H2,1-2H3,(H,17,19)/t9-/m1/s1

InChI Key

ZEYZIZZQLOGCKF-SECBINFHSA-N

Isomeric SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)N[C@H](C)CO

Canonical SMILES

CC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)NC(C)CO

Origin of Product

United States

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